

# Technical Support Center: Troubleshooting Ceftazidime Instability in Aqueous Solutions

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## Compound of Interest

Compound Name: Ceftazidime

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This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of Ceftazidime in aqueous solutions.

## Frequently Asked Questions (FAQs) and Troubleshooting

**Q1:** Why has my reconstituted Ceftazidime solution changed color?

A: A color change in your Ceftazidime solution, often to a yellow, reddish, or reddish-brown hue, is a visual indicator of degradation.<sup>[1]</sup> Upon dissolution, solutions with concentrations exceeding 8% may already exhibit a pale yellow color.<sup>[1]</sup> This color change intensifies with increased temperature and time.<sup>[1]</sup> For instance, samples stored at 37°C or higher can progressively turn reddish-brown and may develop a sulfide odor.<sup>[1]</sup> It is important to note that some color change may occur upon storage, but a significant or rapid change suggests substantial degradation.<sup>[2]</sup>

**Q2:** My Ceftazidime solution has formed a precipitate. What could be the cause?

A: Precipitation can occur for several reasons:

- Low pH: Exposing Ceftazidime to a pH of 4 or lower can cause immediate precipitation.<sup>[1]</sup>
- Incompatibility: Ceftazidime is physically incompatible with several other drugs, which can lead to precipitation when mixed. Known incompatibilities include vancomycin, nicardipine,

midazolam, and propofol.[1][2][3]

- Concentration and Diluent: Highly concentrated solutions of certain drugs, like erythromycin or clarithromycin (50 mg/ml), can also cause precipitation when mixed with Ceftazidime.[3]

Q3: What is the optimal pH for Ceftazidime stability in an aqueous solution?

A: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[4][5] Outside of this range, its degradation is accelerated. The pH of a freshly prepared solution typically lies between 7.1 and 7.7.[1] Both acidic and basic conditions catalyze hydrolysis of the  $\beta$ -lactam ring, a primary degradation pathway.[4][5]

Q4: How does temperature affect the stability of my Ceftazidime solution?

A: Temperature is a critical factor in Ceftazidime stability. Degradation increases significantly with rising temperatures.[1][6] For solutions to remain satisfactory (less than 10% degradation) for 24 hours, they should be kept at a maximum temperature of 25°C.[1][3] Refrigeration at 4°C (or 2-8°C) significantly extends stability, while freezing at -20°C can preserve potency for much longer periods.[6][7][8][9]

Q5: What are the primary degradation products of Ceftazidime?

A: The main degradation products of Ceftazidime include pyridine, the  $\Delta$ -2 isomer of Ceftazidime, and various products resulting from the opening of the  $\beta$ -lactam ring.[1][10][11] The formation of these products is influenced by factors like temperature and pH.[5] Pyridine is a known toxic by-product, and its concentration in pharmaceutical formulations is strictly limited.[5]

Q6: How long can I store my reconstituted Ceftazidime solution?

A: Storage time depends heavily on temperature and concentration.

- Room Temperature (15-25°C): Stability is generally limited to 8-12 hours.[2][7][8][12][13] Solutions may be stable for up to 24 hours if the temperature does not exceed 25°C.[1][3]
- Refrigeration (2-8°C): Stability is extended significantly, ranging from 48 hours to 7 days depending on the specific formulation and diluent.[2][8][12][13]

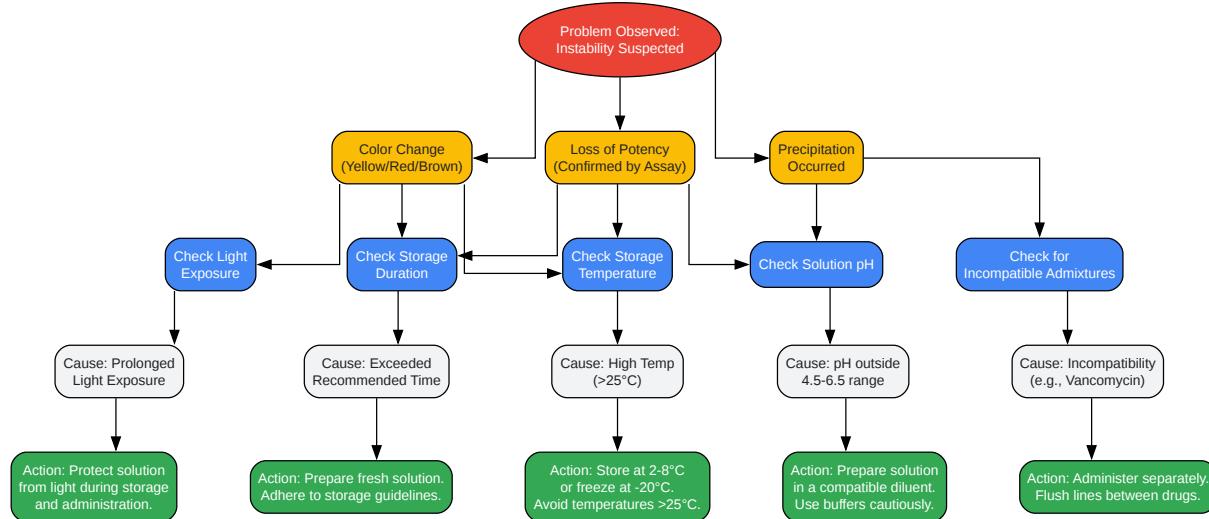
- Frozen (-20°C): Frozen solutions can remain stable for at least 60 days and potentially up to 3 months.[6][9] Once thawed, solutions should not be refrozen.[9]

Q7: Are there specific buffers or diluents I should avoid?

A: Yes, certain buffers can accelerate the degradation of Ceftazidime. Formate, acetate, phosphate, and borate buffers have been shown to catalyze its hydrolysis.[4] While compatible with many common IV fluids like 0.9% Sodium Chloride and 5% Dextrose, it is crucial to avoid mixing Ceftazidime with incompatible drugs in the same solution.[1][9]

## Troubleshooting Flowchart

This flowchart provides a logical workflow for identifying and addressing issues with Ceftazidime solution stability.

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Troubleshooting workflow for Ceftazidime instability.

## Quantitative Stability Data

**Table 1: Effect of Temperature and Storage Duration on Ceftazidime Stability**

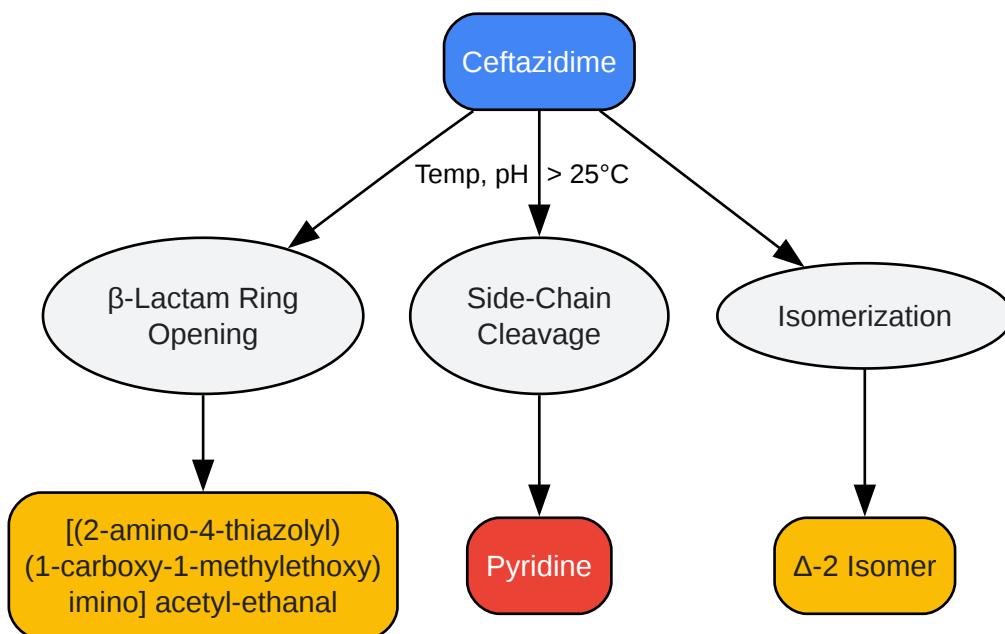
Concentration	Diluent	Temperature	Storage Duration	Stability (% Remaining)	Source
4% - 12% (w/v)	Not specified	25°C	24 hours	>90%	[1][3]
100 & 200 mg/mL	Sterile Water	21-23°C	8 hours	>90%	[7][8]
100 & 200 mg/mL	Sterile Water	4°C	96 hours	>90%	[7][8]
10 mg/mL	0.9% NaCl	≤28 days	4°C	Stable	[6]
10 mg/mL	0.9% NaCl	≥60 days	-20°C	Stable	[6]
1 g in 1,000 mL	Normal Saline	Room Temp (Light)	12 hours	~95.6%	[14][15]
1 g in 1,000 mL	Normal Saline	Room Temp (Light)	24 hours	~92.8%	[14][15]
270 mg/mL	Sterile Water	4°C	24 hours	~91-92%	[16]

**Table 2: Effect of pH on Ceftazidime Stability**

pH Range	Condition	Stability Outcome	Source
4.5 - 6.5	Aqueous Solution	Region of maximum stability	[4]
≤ 4.0	Aqueous Solution	Immediate precipitation	[1]
0.5 - 8.5	Aqueous Solution	Hydrolysis rate is pH-dependent	[4]
> 7.7	Aqueous Solution	Base-catalyzed degradation increases	[1][4]

## Ceftazidime Degradation Pathway

Ceftazidime degradation in aqueous solutions can proceed through several mechanisms, primarily hydrolysis of the  $\beta$ -lactam ring and cleavage of the side chain to release pyridine. Temperature is a major catalyst for these reactions.



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Primary degradation pathways of Ceftazidime.

## Experimental Protocols

### Protocol: Stability-Indicating HPLC Method for Ceftazidime

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of Ceftazidime and separating it from its degradation products.[\[1\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[17\]](#)

Objective: To quantify the concentration of Ceftazidime over time under various stress conditions and detect the formation of degradation products like pyridine.

#### 1. Materials and Equipment:

- HPLC system with UV detector

- C18 reverse-phase column (e.g., Lichrosorb 100RP-18, 5-µm pore size).[1]
- Ceftazidime reference standard
- Pyridine reference standard
- Acetonitrile (HPLC grade)
- Sodium acetate or Phosphate buffer (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials

## 2. Chromatographic Conditions (Example):

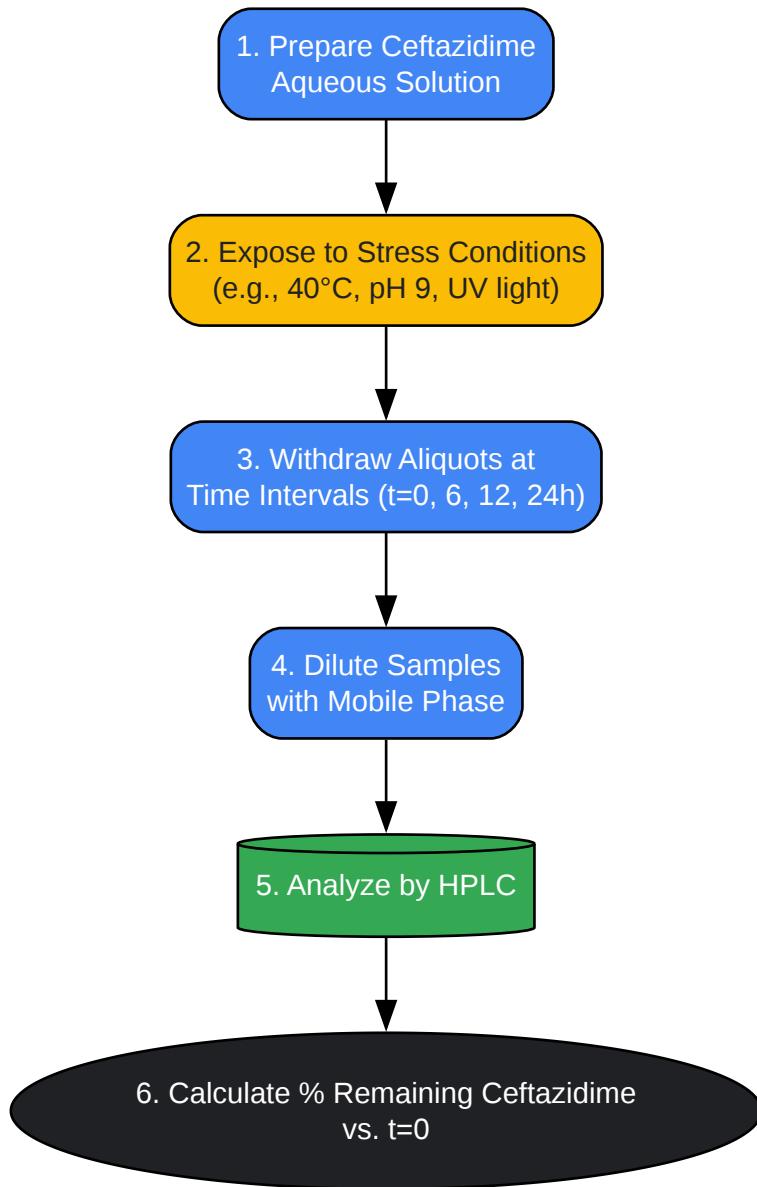
- Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[1] Note: Gradient elution may be required for complex mixtures of degradation products.
- Column: C18 reverse-phase column (e.g., 25 cm x 0.4 cm).[1]
- Flow Rate: 1.0 - 1.5 mL/min.[17]
- Detection Wavelength: 254 nm.[1][17]
- Injection Volume: 20 µL.[17]
- Temperature: Ambient or controlled at 25°C.[18]

## 3. Standard and Sample Preparation:

- Stock Solution: Prepare a stock solution of Ceftazidime reference standard (e.g., 1 mg/mL) in water or a suitable diluent.[11]
- Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0 to 400 µg/mL).[1]

- Sample Preparation: Reconstitute the experimental Ceftazidime sample in the desired aqueous solution. At specified time points during the stability study, withdraw an aliquot, and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.[11]

#### 4. Experimental Workflow for Stability Testing:



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Workflow for a forced degradation study of Ceftazidime.

#### 5. Data Analysis:

- Integrate the peak area of Ceftazidime for each sample.
- Use the calibration curve to determine the concentration of Ceftazidime at each time point.
- Calculate the percentage of the initial concentration remaining. Stability is often defined as retaining at least 90% of the initial concentration.[1][8]
- Identify and quantify degradation products by comparing their retention times with those of known standards (e.g., pyridine).[10]

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## References

- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.medicines.org.au [apps.medicines.org.au]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftazidime for Injection, USP [dailymed.nlm.nih.gov]
- 10. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]

- 12. drugs.com [drugs.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. publications.ashp.org [publications.ashp.org]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. ptfarm.pl [ptfarm.pl]
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